N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride

Description

Properties

IUPAC Name |

N-ethyl-1-(4-methoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-4-13-10(2)9-11-5-7-12(14-3)8-6-11;/h5-8,10,13H,4,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQLOEWGKCQLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC=C(C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90916868 | |

| Record name | N-Ethyl-1-(4-methoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90916868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93963-24-7 | |

| Record name | Benzeneethanamine, N-ethyl-4-methoxy-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93963-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, N-ethyl-p-methoxy-alpha-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093963247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-1-(4-methoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90916868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-p-methoxy-α-methylphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride basic properties

An In-Depth Technical Guide to N-Ethyl-p-methoxy-alpha-methylphenethylamine Hydrochloride

Abstract

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride, also known as para-Methoxy-N-ethylamphetamine (PMEA), is a synthetic compound belonging to the substituted phenethylamine class. As a structural analog of the controlled substance para-methoxyamphetamine (PMA), PMEA has garnered interest within the forensic and pharmacological research communities.[1] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, analytical characterization, and known pharmacological and toxicological attributes. The information is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and related compounds.

Chemical Identity and Physicochemical Properties

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride is a substituted amphetamine derivative characterized by a methoxy group on the para position of the phenyl ring and an ethyl group on the terminal amine.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it more suitable for laboratory applications.[2]

Compound Identifiers

| Identifier | Value |

| IUPAC Name | N-ethyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride |

| Common Synonyms | para-Methoxy-N-ethylamphetamine HCl, PMEA HCl, N-Ethyl-4-methoxyamphetamine HCl |

| CAS Number | 93963-24-7 (Hydrochloride Salt)[2][3] |

| Molecular Formula | C₁₂H₂₀ClNO[2][4] |

| Molecular Weight | 229.75 g/mol [4] |

| Canonical SMILES | CCNC(C)CC1=CC=C(C=C1)OC.Cl |

| InChIKey | USBWBBAUWVUJLA-UHFFFAOYSA-N (Free Base) |

Physicochemical Data

The physical properties of PMEA hydrochloride are critical for its handling, formulation, and analysis.

| Property | Value | Source |

| Melting Point | 156-157 °C | [3] |

| Boiling Point | 280.6 °C at 760 mmHg (Free Base, Predicted) | [3] |

| Appearance | Solid | [5] |

| Solubility | Enhanced solubility in polar solvents; very faint turbidity in water.[2][3] | |

| Flash Point | 116.1 °C (Free Base, Predicted) | [3] |

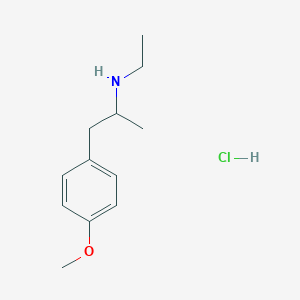

Chemical Structure

Caption: 2D Structure of N-Ethyl-p-methoxy-alpha-methylphenethylamine Hydrochloride.

Synthesis and Purification

The synthesis of PMEA, like other substituted amphetamines, is often achieved via reductive amination. This common clandestine method involves the reaction of a precursor ketone with an amine, followed by reduction of the resulting imine intermediate.[6] The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Synthetic Workflow

The general pathway involves a two-step process starting from 4-methoxyphenylacetone. The choice of reducing agent is critical; lithium aluminum hydride (LiAlH₄) is effective but requires stringent anhydrous conditions, while sodium borohydride (NaBH₄) is a milder and safer alternative, often used in conjunction with a protic solvent.

Caption: General workflow for the synthesis of PMEA Hydrochloride.

Experimental Protocol: Reductive Amination

This protocol is a representative method and must be performed in a controlled laboratory setting with appropriate safety measures.

-

Imine Formation:

-

In a round-bottom flask, dissolve 4-methoxyphenylacetone (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

-

Add ethylamine (1.5-2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate.[7]

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, monitoring for any exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding water.

-

Reduce the solvent volume under vacuum.

-

Add an aqueous solution of sodium hydroxide (NaOH) to basify the mixture (pH > 12).

-

Extract the aqueous layer three times with a non-polar organic solvent such as dichloromethane or diethyl ether.[7]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification and Salt Formation:

-

Filter the dried solution and remove the solvent in vacuo to yield the crude PMEA free base as an oil.

-

Purify the oil via vacuum distillation if necessary.

-

Dissolve the purified free base in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in ether or bubble gaseous HCl through the solution until precipitation ceases.

-

Collect the resulting white precipitate (PMEA HCl) by filtration, wash with cold anhydrous ether, and dry under vacuum.

-

Analytical Methodologies

Accurate identification and characterization of PMEA are essential for forensic analysis and pharmacological research. A combination of chromatographic and spectroscopic techniques is required for unambiguous confirmation.[7][8]

Analytical Workflow

Caption: Standard workflow for the analytical confirmation of PMEA HCl.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying volatile and semi-volatile compounds like PMEA in forensic samples.[6]

-

Sample Preparation: Prepare a 1 mg/mL solution of the PMEA HCl sample in methanol.

-

Instrument Conditions:

-

GC Column: Standard non-polar column (e.g., 30m x 0.25mm, 0.25µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless mode, 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-500 m/z.

-

-

Data Analysis: Compare the obtained mass spectrum and retention time with a certified reference standard or an established spectral library. The presence of characteristic fragment ions confirms the compound's identity.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the functional groups present in the molecule.

-

Sample Preparation: Use a small amount of the solid PMEA HCl sample directly with an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Interpretation: Identify characteristic absorption bands:

-

N-H stretch (secondary amine salt): Broad band around 2400-2700 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

-

C=C stretch (aromatic ring): Peaks around 1500-1600 cm⁻¹.

-

C-O stretch (aryl ether): Strong peak around 1250 cm⁻¹.

-

Pharmacology and Toxicology

The pharmacological profile of PMEA is not extensively documented in peer-reviewed literature, but it is presumed to be similar to its close analog, PMA.[1] PMA is known for its potent serotonergic effects, acting primarily as a selective serotonin releasing agent.[9][10]

Mechanism of Action

PMEA is believed to exert its effects by interacting with monoamine transporters in the central nervous system, leading to the modulation of neurotransmitter release, particularly serotonin.[2] Its stimulant and potential entactogenic effects are likely mediated through this pathway.[5] The addition of the N-ethyl group may alter its potency and selectivity compared to PMA.

Metabolism

Like other amphetamines, PMEA is expected to be metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP2D6 being a likely key enzyme.[11] Metabolic pathways may include N-dealkylation and O-demethylation.

Toxicological Profile

There is limited formal toxicological data for PMEA. However, its structural similarity to PMA is a cause for significant concern. PMA is notoriously toxic, with a narrow therapeutic index, and has been responsible for numerous fatalities when sold as "ecstasy."[9]

-

Acute Toxicity: Toxicity assessments classify PMEA as acutely hazardous, with risks of severe skin corrosion, respiratory irritation, and systemic poisoning.[1]

-

LD₅₀: The minimum lethal dose (LD₅₀) for intravenous administration in mice has been reported as approximately 90 mg/kg.[2]

-

Adverse Effects: Potential adverse effects, extrapolated from related compounds, include hyperthermia, cardiovascular stress, and severe serotonergic syndrome.[1]

Summary of Biological Activities

| Activity Type | Observed or Inferred Effects | Reference |

| CNS Stimulation | Increased locomotor activity in animal models.[2] Reported stimulant effects.[5][11] | |

| Serotonergic Activity | Inferred from structural analogy to PMA, a potent serotonin releasing agent.[1][10] | |

| Analgesic | The N-ethyl substituent is suggested to decrease analgesic potency compared to some analogs.[3] | |

| Appetite Suppression | Reported use as an appetite suppressant.[11] |

Regulatory and Handling Considerations

Legal Status

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride is classified as a controlled substance or an analog of a controlled substance in many jurisdictions.[3][5] Its structural relationship to PMA, a Schedule I drug in the United States and under the UN Convention on Psychotropic Substances, places it under strict regulatory control.[9] Researchers must ensure compliance with all local, national, and international regulations regarding its acquisition, handling, and disposal.

Safe Handling

Due to its hazardous nature, PMEA HCl must be handled with extreme caution in a laboratory environment.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or fumes.

-

Exposure Control: Avoid contact with skin and eyes. In case of accidental exposure, rinse the affected area thoroughly with water and seek immediate medical attention. Do not eat, drink, or smoke in the laboratory.[5]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.

Conclusion

N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride is a potent psychoactive compound with significant forensic and research interest. Its basic properties, synthesis, and analytical profile are characteristic of the substituted phenethylamine class. While its full pharmacological and toxicological profiles require further elucidation, its structural similarity to the highly toxic PMA warrants extreme caution in its handling and study. This guide provides a foundational technical overview to support responsible and informed research in this area.

References

- N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride | 93963-24-7 | Benchchem. (URL: )

-

Cas 93963-24-7,N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride | lookchem. (URL: [Link])

-

N-Ethyl-4-methoxy-alpha-methylphenethylamine | C12H19NO | CID 551649 - PubChem. (URL: [Link])

-

para-Methoxy-N-ethylamphetamine - Grokipedia. (URL: [Link])

-

4-methoxy-N-ethylamphetamine | C12H19NO | CID 85725 - PubChem. (URL: [Link])

-

N-Methylphenethylamine - Wikipedia. (URL: [Link])

-

N-ethyl-p-methoxy-alpha-methylphenethylamine. (URL: [Link])

-

para-Methoxyamphetamine - Wikipedia. (URL: [Link])

-

2,5-Dimethoxy-4-methylamphetamine - Wikipedia. (URL: [Link])

-

Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed Central. (URL: [Link])

-

(+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem. (URL: [Link])

-

The Characterization of 4-Methoxy-N-Ethylamphetamine HCl - ResearchGate. (URL: [Link])

-

Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed. (URL: [Link])

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. Cas 93963-24-7,N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride | lookchem [lookchem.com]

- 4. N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 10. (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-Ethyl-p-methoxy-alpha-methylphenethylamine | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to N-ethyl-4-Methoxyamphetamine (EMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-4-methoxyamphetamine (EMA), also known as para-methoxyethylamphetamine (PMEA), is a synthetic phenethylamine and a structural analog of para-methoxyamphetamine (PMA). As a member of the substituted amphetamine class, EMA has emerged in forensic contexts as a designer drug. This technical guide provides a comprehensive overview of the current scientific understanding of EMA, synthesizing available data on its chemical properties, synthesis, analytical characterization, pharmacology, metabolism, and toxicology. While research specifically focused on EMA is limited, this guide draws upon data from closely related analogs to offer insights into its potential biological effects. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the properties and implications of this compound.

Chemical and Physical Properties

N-ethyl-4-methoxyamphetamine is characterized by an amphetamine core structure with a methoxy group substituted at the fourth position of the phenyl ring and an ethyl group attached to the terminal amine.

| Property | Value | Source(s) |

| Systematic Name | N-ethyl-1-(4-methoxyphenyl)propan-2-amine | [1] |

| Common Names | EMA, PMEA | [2] |

| CAS Number | 93963-24-7 (hydrochloride salt) | [3] |

| Molecular Formula | C₁₂H₁₉NO | [3] |

| Molecular Weight | 193.29 g/mol (free base) | [1] |

| Appearance | White crystalline powder (hydrochloride salt) | [4] |

| Solubility (HCl salt) | Soluble in water, DMF, DMSO, and Ethanol | [3] |

Synthesis and Characterization

The synthesis of N-ethyl-4-methoxyamphetamine hydrochloride can be achieved through the reductive amination of 4-methoxyphenyl-2-propanone or via the N-alkylation of 4-methoxyamphetamine (PMA). A common laboratory-scale synthesis involves the reduction of an N-acetylated precursor.

Experimental Protocol: Synthesis of N-ethyl-4-Methoxyamphetamine HCl

This protocol describes the synthesis of EMA HCl from 4-methoxy-N-acetylamphetamine.

Step 1: Reduction of 4-methoxy-N-acetylamphetamine

-

In a flame-dried round-bottom flask equipped with a condenser and addition funnel, add 100 mL of a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in diethyl ether (100 mmol).

-

Slowly add a solution of 4-methoxy-N-acetylamphetamine (5.0 g, 24.2 mmol) in approximately 75 mL of anhydrous diethyl ether dropwise over 30 minutes.

-

Add an additional 125 mL of anhydrous diethyl ether to the reaction mixture.

-

Reflux the mixture overnight.

-

After cooling the reaction, cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 4.0 mL of water, 4.0 mL of 15% aqueous sodium hydroxide, and 12 mL of water.

-

Stir the resulting mixture for approximately 30 minutes.

Step 2: Isolation and Purification of the Free Base

-

Filter the aluminum salts through a pad of Celite® and wash the filter cake with an additional 100 mL of diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the free base as a clear oil.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the oily residue in 35 mL of isopropanol.

-

Add isopropanolic HCl dropwise until the pH of the solution reaches 5.

-

Dilute the solution with approximately 800 mL of diethyl ether to precipitate the hydrochloride salt.

-

Collect the resulting white crystalline powder by suction filtration, wash with a small amount of diethyl ether, and dry under vacuum. This yields N-ethyl-4-methoxyamphetamine HCl.[4]

Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of EMA typically shows a base peak at m/z 72, with other significant fragments at m/z 121 and 192, which are characteristic of a methoxy-substituted-N-ethylamphetamine structure.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): The infrared spectrum of EMA HCl displays absorbance patterns consistent with a secondary amine hydrochloride salt and a para-disubstituted aromatic ring.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum of EMA HCl shows characteristic signals for the aromatic protons of a para-substituted benzene ring (two doublets around 7.0 and 7.3 ppm), a methoxy group (a singlet around 3.8 ppm), and the protons of the N-ethyl group.[4]

Pharmacology

The pharmacological profile of EMA is not extensively documented in peer-reviewed literature. However, its structural similarity to other substituted amphetamines, particularly PMA and N-alkylated amphetamine analogs, allows for informed inferences regarding its mechanism of action.

Mechanism of Action at Monoamine Transporters

Research on a series of N-alkylated 4-methylamphetamine analogs provides significant insight into the likely effects of the N-ethyl group on EMA's interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lengthening the N-alkyl chain from methyl to ethyl has been shown to decrease potency at all three transporters.[5][6]

-

Dopamine Transporter (DAT): The N-ethyl substitution likely converts EMA into an inhibitor (blocker) at DAT, rather than a substrate-type releaser. This is a critical distinction, as substrate activity at DAT is strongly correlated with the abuse potential of stimulants.[5]

-

Norepinephrine Transporter (NET): EMA is predicted to act as a substrate at NET, inducing norepinephrine release.[5]

-

Serotonin Transporter (SERT): EMA is expected to be a fully efficacious substrate at SERT, leading to the release of serotonin.[5]

This mixed profile of a DAT inhibitor and a NET/SERT substrate suggests that EMA may have a pharmacological profile distinct from both its parent compound, PMA, and classic psychostimulants like methamphetamine.

Receptor Binding Profile

A comprehensive receptor binding profile for EMA at a wide range of central nervous system receptors is not currently available in the scientific literature. Studies on the parent compound, PMA, have shown very low affinity for serotonin 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂c receptors.[7] It is plausible that EMA shares this characteristic of having low affinity for these postsynaptic serotonin receptors, with its primary mechanism of action being at the monoamine transporters.

In Vivo Effects

Specific in vivo studies detailing the behavioral and physiological effects of EMA are scarce. One study noted that the addition of an N-ethyl substituent to 4-methoxyamphetamine decreases its analgesic potency.[3] Based on its predicted activity as a serotonin and norepinephrine releaser, it is hypothesized that EMA may produce some stimulant-like effects, although the lack of significant dopamine release suggests these effects may be less pronounced than those of traditional amphetamines. Anecdotal reports suggest that PMEA (EMA) produces effects similar to PMA but is less potent and may have a reduced tendency to induce severe hyperthermia at lower doses.[7]

Metabolism

The metabolism of EMA has been investigated in the context of forensic analysis. The primary metabolic pathways are O-demethylation and hydroxylation.

The major metabolites of EMA identified in human urine and blood are:

-

para-methoxyamphetamine (PMA): Formed via N-de-ethylation.

-

para-hydroxyethylamphetamine (POHEA): Formed via O-demethylation of the methoxy group.

-

para-hydroxyamphetamine: Formed via O-demethylation and N-de-ethylation.[2]

Toxicology

The toxicological properties of EMA have not been extensively studied. However, based on its classification and data from its parent compound, PMA, it is considered a hazardous substance.

| Toxicity Data | Value | Species | Source |

| Intravenous LD₅₀ | 40 mg/kg | Rat | [8] |

| Acute Oral Toxicity | Harmful if swallowed | N/A | [8] |

The primary dangers associated with PMA are severe hyperthermia, cardiovascular distress, and serotonin syndrome, particularly when taken at high doses or mistaken for MDMA.[7] While EMA is anecdotally reported to be less potent, the risk of similar toxic effects, especially at higher doses, should not be underestimated.

Analytical Methodology

The unambiguous identification of EMA in forensic and research settings relies on standard analytical techniques.

Experimental Protocol: GC-MS Analysis of EMA

-

Sample Preparation: Dissolve the sample in an appropriate solvent such as methanol. For biological matrices, a liquid-liquid or solid-phase extraction is required to isolate the analyte.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

GC Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature of around 100-140°C, followed by a ramp up to approximately 300°C.

-

Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Data Analysis: Compare the resulting mass spectrum and retention time with a certified reference standard of EMA.

-

Conclusion

N-ethyl-4-methoxyamphetamine is a substituted amphetamine with a pharmacological profile that is likely distinct from its more well-known analogs. The available evidence suggests a primary mechanism of action involving the release of serotonin and norepinephrine, coupled with the inhibition of dopamine reuptake. This profile may result in a unique set of psychoactive and physiological effects. Significant gaps remain in the scientific understanding of EMA, particularly in the areas of receptor binding, quantitative pharmacology, and in vivo behavioral effects. Further research is warranted to fully characterize this compound and to understand its potential impact on public health. This guide serves as a consolidation of the current knowledge and a framework for future investigations.

References

- Gatch, M. B., Hill, R. D., Shetty, R. A., Kusi-Boadum, N. K., Priddy, J., Sumien, N., & Forster, M. J. (2025). Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents. Pharmacology Biochemistry and Behavior, 257, 174100.

-

Serotonin releasing agent. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85725, 4-methoxy-N-ethylamphetamine. Retrieved January 14, 2026, from [Link].

- Zaitsu, K., Katagi, M., Kamata, T., Kamata, H., Shima, N., Tsuchihashi, H., ... & Matoba, R. (2008). Determination of a newly encountered designer drug "p-methoxyethylamphetamine" and its metabolites in human urine and blood.

- Canal, C. E., Morgan, D., & Negus, S. S. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(11), 2193–2202.

- Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2018). The reinforcing and discriminative stimulus properties of para-ethoxy- and para-methoxyamphetamine. Drug and alcohol dependence, 192, 204–211.

- Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor interaction profiles of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines. Frontiers in pharmacology, 9, 777.

- Glennon, R. A., Ismaiel, A. E., Martin, B., Poff, D., & Sutton, M. (1988). A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine. Pharmacology, biochemistry, and behavior, 31(1), 9–13.

- Gatch, M. B., & Forster, M. J. (2010). Drug discrimination in methamphetamine-trained rats: effects of cholinergic nicotinic compounds. The Journal of pharmacology and experimental therapeutics, 335(2), 424–432.

-

para-Methoxyamphetamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

- Luethi, D., Ka-Man, C., Vollenweider, F. X., & Liechti, M. E. (2019). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in pharmacology, 10, 1423.

- Young, R., & Glennon, R. A. (1991). The reinforcing and discriminative stimulus properties of para-ethoxy- and para-methoxyamphetamine. Pharmacology, biochemistry, and behavior, 39(1), 217–220.

- Qiu, H., Zhang, Y., Shen, H., Xu, H., Bai, J., Xu, Y., ... & Kim, J. H. (2016). The Effects of 4-Methylethcathinone on Conditioned Place Preference, Locomotor Sensitization, and Anxiety-Like Behavior: A Comparison with Methamphetamine. International journal of neuropsychopharmacology, 19(4), pyv120.

- Forster, M. J., & Gatch, M. B. (2010). Drug discrimination in methamphetamine-trained rats: effects of cholinergic nicotinic compounds. The Journal of pharmacology and experimental therapeutics, 335(2), 424–432.

-

para-Methoxymethamphetamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

- Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(11), 2193–2202.

- van der Hart, M., & Bosman, I. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Methods in molecular biology (Clifton, N.J.), 2409, 239–256.

- Drug Enforcement Administration. (2020). Schedules of Controlled Substances: Placement of para-Methoxymethamphetamine (PMMA) in Schedule I. Federal Register, 85(95), 29337-29341.

- Gatch, M. B. (2011). The effects of drug discrimination history on drug discrimination and on punished and unpunished responding. Behavioural pharmacology, 22(5-6), 499–506.

- Gatch, M. B., & Forster, M. J. (2010). Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds. The Journal of pharmacology and experimental therapeutics, 335(2), 424–432.

- Glennon, R. A., Ismaiel, A. E., Martin, B., Poff, D., & Sutton, M. (1988). A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine. Pharmacology, biochemistry, and behavior, 31(1), 9–13.

-

mzCloud. (2016). N Ethyl 4 methoxyamphetamine. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31721, (+-)-p-Methoxyamphetamine. Retrieved January 14, 2026, from [Link].

- DeRuiter, J., & Noggle, F. T. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Microgram Journal, 4(1-4), 39-45.

- Martin-Iverson, M. T., & Gabrynowicz, T. (2018). Effects of para-methoxyamphetamine (PMA) on agonistic encounters between male mice. Pharmacology, biochemistry, and behavior, 168, 26–32.

- Lyon, R. A., Glennon, R. A., & Titeler, M. (1986). Ring-substituted Amphetamine Interactions With Neurotransmitter Receptor Binding Sites in Human Cortex. Journal of neurochemistry, 46(6), 1765–1769.

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Amphetamine drug profile. Retrieved January 14, 2026, from [Link]

- Lyon, R. A., & Titeler, M. (1989). Pharmacologic Profile of Amphetamine Derivatives at Various Brain Recognition Sites: Selective Effects on Serotonergic Systems. NIDA research monograph, 94, 29–47.

- Nichols, D. E., Ilhan, M., & Long, J. P. (1975). Comparison of cardiovascular, hyperthermic, and toxic effects of para-methoxyamphetamine (PMA) and 3, 4-methylenedioxyamphetamine (MDA). Archives internationales de pharmacodynamie et de thérapie, 214(1), 133–140.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability | Semantic Scholar [semanticscholar.org]

- 7. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 8. Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-p-methoxy-alpha-methylphenethylamine Hydrochloride (HCl), a substituted phenethylamine derivative. Known in various contexts as para-Methoxy-N-ethylamphetamine (PMEA), this compound is structurally related to pharmacologically active amphetamines. This document delineates its chemical structure, nomenclature, and physicochemical properties. Furthermore, it presents a detailed, field-proven protocol for its synthesis via reductive amination, outlines methodologies for its analytical characterization using modern spectroscopic and chromatographic techniques, and discusses its pharmacological profile based on its structural analogy to other potent monoaminergic agents. The guide is structured to provide researchers, medicinal chemists, and toxicologists with the foundational knowledge required for its identification, synthesis, and further investigation as a research chemical or forensic standard.

Compound Identification and Nomenclature

The precise identification of a chemical entity is foundational to all subsequent research. N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl is a chiral compound belonging to the substituted amphetamine class.[1] Its structure is defined by a core phenethylamine backbone with three key substitutions that dictate its chemical and pharmacological properties.

Chemical Structure

The molecule's architecture consists of:

-

A phenethylamine skeleton .

-

An alpha-methyl group (α-methyl) , which classifies it as an amphetamine derivative. This substitution is known to sterically hinder metabolism by monoamine oxidase (MAO), thereby increasing its in-vivo stability and duration of action compared to its non-methylated phenethylamine counterparts.[2]

-

An N-ethyl group , an ethyl substituent on the amine nitrogen.

-

A para-methoxy group , a methoxy (-OCH₃) substituent at the 4-position of the phenyl ring.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it more suitable for research and analytical applications.[2]

IUPAC Name and Synonyms

-

IUPAC Name: N-ethyl-1-(4-methoxyphenyl)propan-2-amine;hydrochloride[2]

-

Common Synonyms: para-Methoxy-N-ethylamphetamine (PMEA), N-Ethyl-4-Methoxyamphetamine (EMA), (±)-N-Ethyl-p-Methoxyamphetamine Hydrochloride[1][3][4]

Key Identifiers

The following table summarizes the essential identifiers for N-Ethyl-p-methoxy-alpha-methylphenethylamine and its hydrochloride salt.

| Identifier | Value (HCl Salt) | Value (Free Base) | Source(s) |

| CAS Number | 93963-24-7 | 14367-46-5 | [2][3][5] |

| Molecular Formula | C₁₂H₂₀ClNO | C₁₂H₁₉NO | [2][3] |

| Molecular Weight | 229.75 g/mol | 193.29 g/mol | [3][6] |

| InChIKey | KWQLOEWGKCQLPR-UHFFFAOYSA-N | USBWBBAUWVUJLA-UHFFFAOYSA-N | [2][5] |

Physicochemical Properties

The physical properties of the hydrochloride salt are critical for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Melting Point | 156-157 °C | [3] |

| Boiling Point | 280.6 °C at 760 mmHg (Predicted for free base) | [3] |

| Appearance | Solid | [5] |

| Solubility | Enhanced solubility in polar solvents due to salt form | [2] |

Synthesis and Purification

The synthesis of N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl can be achieved through several established routes in organic chemistry. Reductive amination is a robust and widely used method for forming C-N bonds. The protocol described below utilizes p-methoxyphenylacetone as the ketone precursor and ethylamine as the nitrogen source.

Synthesis Workflow: Reductive Amination

This workflow illustrates the transformation of a readily available ketone to the target secondary amine, followed by conversion to its hydrochloride salt for stability and ease of handling.

Experimental Protocol: Reductive Amination

Causality: This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is preferred over reagents like sodium borohydride (NaBH₄) because it is milder, more selective for imines over ketones, and does not require stringent pH control, thus minimizing side reactions.

-

Reaction Setup: To a solution of p-methoxyphenylacetone (1.0 eq) in 1,2-dichloroethane (DCE), add ethylamine hydrochloride (1.2 eq) and sodium triacetoxyborohydride (1.5 eq).

-

Reaction Execution: Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

-

Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil.

Purification and Salt Formation

Trustworthiness: The final salt formation and recrystallization step is a self-validating system for purity. The formation of a sharp-melting crystalline solid is a strong indicator of a high-purity compound, as impurities typically disrupt the crystal lattice and lead to melting point depression and broadening.

-

Purification: The crude free base can be purified via column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Precipitation: Add a solution of hydrochloric acid in ether (or gaseous HCl) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl.

Analytical Characterization

A multi-technique approach is required for unambiguous structural confirmation and purity assessment. Analytical data for this compound has been previously reported, providing a basis for comparison.[7]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons (typically two doublets for a para-substituted ring), the methoxy group singlet, and the aliphatic protons of the propyl and ethyl chains, with characteristic splitting patterns.[7]

-

Mass Spectrometry (MS): GC-MS is a standard technique for identifying this class of compounds.[1] Electron ionization (EI) would yield a molecular ion peak for the free base (m/z 193) and a characteristic fragmentation pattern, often involving cleavage at the benzylic position.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary ammonium salt, aromatic C-H stretches, aliphatic C-H stretches, and strong C-O stretching from the methoxy group.[7]

Pharmacological and Toxicological Profile

Disclaimer: This compound is a controlled substance in many jurisdictions and should be handled only for legitimate research and forensic purposes.

Mechanism of Action and Structure-Activity Relationships (SAR)

The pharmacology of PMEA is not extensively documented in peer-reviewed literature, but can be inferred from its close structural analogs, para-methoxyamphetamine (PMA) and methamphetamine.[1][4]

-

Monoamine Release: Like other amphetamines, it is expected to act as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.

-

SAR Insights: The addition of the N-ethyl group compared to its parent compound, p-methoxyamphetamine (PMA), reportedly results in decreased potency.[3][4] This highlights a key structure-activity relationship where the size of the N-alkyl substituent can significantly modulate pharmacological activity.

Metabolic Pathways

Metabolism is anticipated to occur via the cytochrome P450 enzyme system in the liver.[6] Potential metabolic routes include O-demethylation of the methoxy group to form the corresponding phenol, N-deethylation, and hydroxylation of the aromatic ring.

Toxicological Considerations

PMEA is considered a potentially dangerous substance.[4] Its structural analog, PMA, is known for a steep dose-response curve and a high risk of severe hyperthermia and cardiovascular collapse. While PMEA is reported to be less potent, at higher doses, it may present similar life-threatening risks.[4] It has been identified in postmortem analyses related to drug abuse fatalities, underscoring its significant toxic potential.[1][4]

Applications in Research

The primary application of N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl is in the fields of forensic science and toxicology.[3] It serves as a certified reference material for:

-

The unambiguous identification of PMEA in seized materials and biological samples using confirmatory techniques like GC-MS or LC-MS/MS.[8]

-

The development and validation of analytical methods for screening designer drugs.[8]

-

Pharmacological research to understand the structure-activity relationships of substituted phenethylamines.

Conclusion

N-Ethyl-p-methoxy-alpha-methylphenethylamine HCl is a well-defined chemical entity whose structure dictates its function as a potent psychoactive agent. Its synthesis is achievable through standard organic chemistry methodologies, and its characterization relies on a suite of modern analytical techniques. For the intended audience of researchers and scientists, this compound represents an important tool for forensic analysis and for probing the complex interactions between substituted amphetamines and the central nervous system. Due to its significant toxicological risks and controlled status, all handling and research must be conducted with the appropriate safety precautions and legal authorizations.

References

-

LookChem. Cas 93963-24-7,N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride. Available from: [Link]

-

PubChem. N-Ethyl-4-methoxy-alpha-methylphenethylamine | C12H19NO | CID 551649. Available from: [Link]

-

Grokipedia. para-Methoxy-N-ethylamphetamine. Available from: [Link]

-

Wikipedia. para-Methoxy-N-ethylamphetamine. Available from: [Link]

-

PubChem. 4-methoxy-N-ethylamphetamine | C12H19NO | CID 85725. Available from: [Link]

-

ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Available from: [Link]

-

PubMed Central. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Available from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. Cas 93963-24-7,N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride | lookchem [lookchem.com]

- 4. para-Methoxy-N-ethylamphetamine - Wikipedia [en.wikipedia.org]

- 5. guidechem.com [guidechem.com]

- 6. N-Ethyl-p-methoxy-alpha-methylphenethylamine | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride (CAS 93963-24-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride, registered under CAS number 93963-24-7, is a synthetic compound belonging to the substituted phenethylamine and amphetamine classes of chemicals. Also known by synonyms such as N-ethyl-4-methoxyamphetamine (EMA) and PMEA, this molecule is structurally an analog of the psychoactive substance para-methoxyamphetamine (PMA). Primarily utilized in forensic and research settings, EMA's pharmacological profile is of significant interest for understanding structure-activity relationships within this class of compounds. This guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacological effects, synthesis, and analytical characterization, designed to support professionals in the fields of pharmacology, toxicology, and drug development.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride is fundamental for its application in research and analytical settings.

| Property | Value | Reference(s) |

| CAS Number | 93963-24-7 | [1][2][3] |

| IUPAC Name | N-ethyl-1-(4-methoxyphenyl)propan-2-amine;hydrochloride | [4] |

| Synonyms | N-ethyl-4-methoxyamphetamine hydrochloride (EMA), PMEA, N-Ethyl-p-methoxy-α-methylphenethylamine hydrochloride | [1][3] |

| Molecular Formula | C₁₂H₁₉NO·HCl | [3] |

| Molecular Weight | 229.74 g/mol | [4] |

| Melting Point | 156-157 °C | [1][5] |

| Appearance | White to off-white crystalline solid/powder | [3][6] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [3] |

Pharmacology and Mechanism of Action

The pharmacological activity of N-ethyl-4-methoxyamphetamine (EMA) is primarily understood through its structural relationship with para-methoxyamphetamine (PMA) and other N-alkylated amphetamine analogs. The available evidence suggests that EMA acts as a modulator of monoamine neurotransmitter systems, specifically those involving serotonin (5-HT), dopamine (DA), and norepinephrine (NE).

Interaction with Monoamine Transporters

The primary mechanism of action for amphetamine-class compounds involves their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Amphetamines can act as either reuptake inhibitors (blockers) or as substrates for these transporters, inducing reverse transport (release or efflux) of the neurotransmitters.

While direct binding affinity and transporter activity data for EMA are scarce, extensive research on N-alkylated analogs of the closely related 4-methylamphetamine (4-MA) provides a robust framework for predicting its behavior. Studies have shown that increasing the length of the N-alkyl substituent from a methyl group (as in PMMA) to an ethyl group (as in EMA) has a significant impact on the compound's interaction with DAT, NET, and SERT. Specifically, this structural modification tends to:

-

Decrease efficacy as a dopamine releaser: The S(+)-ethyl analog of 4-MA displays reduced efficacy as a releaser at DAT compared to the N-methyl version. It transitions from a full releaser to a partial releaser or even a non-transported blocker.

-

Maintain potent activity at NET and SERT: The S(+)-ethyl analog of 4-MA retains full release activity at NET and SERT.

Based on these structure-activity relationships, it is highly probable that EMA functions as a potent releaser of serotonin and norepinephrine, while having a diminished capacity to release dopamine compared to its N-methyl and non-N-alkylated counterparts. This shift in selectivity away from dopamine and towards serotonin and norepinephrine is a critical determinant of its overall pharmacological profile, likely resulting in reduced central stimulant effects and potentially enhanced entactogenic and psychedelic properties, characteristic of serotonergic agents.

Caption: Postulated mechanism of action of EMA at monoamine transporters.

Pharmacological Effects

The primary in-vivo characterization of EMA's effects comes from a 2004 study by Bustamante et al., which compared its analgesic and behavioral properties to amphetamine enantiomers and other N-alkyl-p-methoxyamphetamine derivatives.

-

Analgesic Effects: A key finding of this research is that the introduction of a para-methoxy group to the amphetamine structure significantly enhances its analgesic properties. However, the subsequent addition of N-alkyl substituents, such as the ethyl group in EMA, leads to a decrease in this analgesic potency compared to its parent compound, para-methoxyamphetamine (PMA). In the formalin test, a model of persistent pain, EMA demonstrated significant antinociceptive effects at doses of 2 and 8 mg/kg (i.p.) in rats.

-

Behavioral Effects: Unlike (+)-amphetamine, which is known for its pronounced stimulant effects on the central nervous system, EMA did not significantly increase the acquisition of conditioned avoidance responses in rats, suggesting a lack of strong psychostimulant properties. However, it did elicit some stereotyped grooming behaviors, which are often associated with dopaminergic activation, albeit to a lesser extent than more potent stimulants.

-

Toxicity: While specific toxicological studies on EMA are limited, its structural similarity to PMA raises significant safety concerns. PMA is known for its high toxicity, often leading to severe hyperthermia, serotonin syndrome, and fatalities, especially when mistaken for MDMA. It is plausible that EMA shares a similar toxic profile, and its use in non-controlled research environments is strongly discouraged.

Metabolism

N-ethyl-4-methoxyamphetamine is metabolized in the liver, likely by the cytochrome P450 enzyme system, with CYP2D6 being a probable key enzyme involved in its biotransformation. Forensic analysis of urine samples from a case involving EMA identified its major metabolites as:

-

para-methoxyamphetamine (PMA) - via N-deethylation

-

para-hydroxyethylamphetamine (POHEA) - via O-demethylation of the methoxy group

-

para-hydroxyamphetamine - a subsequent metabolite

Synthesis and Analytical Characterization

The synthesis and characterization of EMA have been described in the forensic science literature, primarily for the purpose of creating analytical reference standards to aid in the identification of the compound in seized materials.

Synthetic Route

A documented synthesis of N-ethyl-4-methoxyamphetamine hydrochloride was reported by Casale et al. in 2006. While the clandestine synthesis likely starts from 4-methoxyphenyl-2-propanone, the described laboratory synthesis utilized a more convenient route starting from 4-methoxy-N-acetylamphetamine.

Caption: Laboratory synthesis workflow for N-ethyl-4-methoxyamphetamine HCl.

Experimental Protocol: Synthesis of N-ethyl-4-methoxyamphetamine HCl (Adapted from Casale et al., 2006)

-

Reduction of the Amide:

-

To a flame-dried round-bottom flask, add a solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

-

Slowly add a solution of 4-methoxy-N-acetylamphetamine in anhydrous diethyl ether to the LiAlH₄ solution.

-

Reflux the reaction mixture overnight.

-

Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Stir the mixture to allow for the precipitation of aluminum and lithium salts.

-

-

Extraction and Purification of the Free Base:

-

Filter the reaction mixture through a pad of Celite to remove the inorganic salts, and wash the filter cake with additional diethyl ether.

-

Dry the combined ether filtrates over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent in vacuo to yield the free base of N-ethyl-4-methoxyamphetamine as an oil.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the oily free base in isopropanol.

-

Add isopropanolic HCl dropwise until the pH of the solution is approximately 5.

-

Dilute the solution with a large volume of diethyl ether to precipitate the hydrochloride salt.

-

Collect the precipitate by suction filtration, wash with diethyl ether, and dry under vacuum to obtain N-ethyl-4-methoxyamphetamine hydrochloride as a white crystalline powder.

-

Analytical Methods

The unequivocal identification of N-ethyl-4-methoxyamphetamine in forensic and research samples relies on a combination of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of amphetamine-type substances. Following electron ionization, EMA typically produces a mass spectrum with characteristic fragments at m/z 72 (the base peak), 121, and 192. Derivatization with agents like trifluoroacetic anhydride can be used for the isomeric discrimination of EMA from its positional isomers.

-

Fourier Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of the hydrochloride salt of EMA displays absorbance patterns consistent with a secondary amine salt and a para-disubstituted aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy provides detailed structural information. The spectrum of EMA hydrochloride will show characteristic doublets in the aromatic region (around 7.0 and 7.3 ppm) typical of a para-substituted benzene ring, along with signals corresponding to the protons of the ethyl and methyl groups of the side chain.

Applications in Research and Drug Development

Given its specific pharmacological profile, N-ethyl-4-methoxyamphetamine serves as a valuable tool for research in several areas:

-

Forensic Science: As a reference standard, it is essential for the accurate identification of this compound in seized illicit materials, aiding law enforcement and public health efforts to monitor the emergence of new psychoactive substances.

-

Pharmacology and Neuroscience: EMA can be used as a pharmacological probe to investigate the roles of serotonin and norepinephrine release in various physiological and behavioral processes, with a reduced confounding influence from strong dopamine-mediated stimulation. It is particularly useful for studying the structure-activity relationships of monoamine transporter ligands.

-

Drug Development: While EMA itself has a high potential for toxicity and abuse, understanding its mechanism of action can inform the design of novel therapeutic agents. For instance, compounds with selective activity as serotonin and norepinephrine releasers are being explored for the treatment of certain psychiatric disorders. By studying analogs like EMA, researchers can better understand the structural motifs that govern selectivity and efficacy at monoamine transporters, potentially leading to the development of safer and more effective medications. It has also been identified as an impurity of the pharmaceutical drug Mebeverine Hydrochloride, making its characterization important for quality control in the pharmaceutical industry.

Conclusion

N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride (CAS 93963-24-7) is a compound of significant interest to the scientific community, particularly in the fields of forensic toxicology and pharmacology. Its characterization as a potent serotonin and norepinephrine releaser with attenuated dopaminergic activity provides valuable insights into the structure-activity relationships of substituted amphetamines. While its potential for toxicity necessitates careful handling and precludes its use outside of controlled research and analytical settings, the study of EMA and its analogs continues to contribute to our understanding of monoaminergic neurotransmission and informs the development of novel therapeutic agents.

References

-

LookChem. (n.d.). Cas 93963-24-7,N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Benzeneethanamine, N-ethyl-4-methoxy-alpha-methyl-, hydrochloride (1:1). Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 93963-24-7 | Product Name : Mebeverine Hydrochloride- Impurity B (Hydrochloride Salt). Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Ethylamino-1-(4-methoxyphenyl)propane Hydrochloride. Retrieved January 14, 2026, from [Link]

-

Bustamante, D., Díaz-Véliz, G., Paeile, C., Zapata-Torres, G., & Cassels, B. K. (2004). Analgesic and behavioral effects of amphetamine enantiomers, p-methoxyamphetamine and n-alkyl-p-methoxyamphetamine derivatives. Pharmacology, Biochemistry and Behavior, 79(2), 199–212. [Link]

- Casale, J. F., Hays, P. A., Spratley, T. K., & Smith, P. R. (2006). The Characterization of 4-Methoxy-N-ethylamphetamine Hydrochloride. Microgram Journal, 4(1-4), 42-48.

-

Baumann, M. H., Clark, R. D., Woolverton, W. L., Wee, S., Blough, B. E., & Rothman, R. B. (2011). In vivo effects of N-alkylated analogs of 4-methylamphetamine (4-MA) on monoamine transporters and abuse liability. ACS Chemical Neuroscience, 2(10), 596–604. [Link]

-

Mayer, F. P., Luf, A., Nagy, C., Holy, M., Schmid, R., Freissmuth, M., & Sitte, H. H. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS Chemical Neuroscience, 9(7), 1836–1845. [Link]

Sources

- 1. Analgesic and behavioral effects of amphetamine enantiomers, p-methoxyamphetamine and n-alkyl-p-methoxyamphetamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repositorio.uchile.cl [repositorio.uchile.cl]

- 4. N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of N-alkyl-4-methylamphetamine optical isomers on plasma membrane monoamine transporters and abuse-related behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of N-Ethyl-p-methoxy-alpha-methylphenethylamine

An In-Depth Technical Guide to the Pharmacological Profile of N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMEA)

Executive Summary

N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMEA), also known as para-Methoxy-N-ethylamphetamine, is a synthetic compound belonging to the substituted phenethylamine class.[1] Structurally analogous to para-methoxyamphetamine (PMA), PMEA is characterized by a methoxy group at the para position of the phenyl ring, an alpha-methyl group on the ethylamine side chain, and an N-ethyl group.[1][2] Its pharmacological profile is primarily defined by its interaction with monoaminergic systems in the central nervous system, where it is believed to modulate the release of neurotransmitters.[2] Preliminary information suggests that PMEA exhibits stimulant and entactogenic effects, similar to other amphetamine derivatives.[3] The metabolism of PMEA is thought to proceed via the cytochrome P450 enzyme system, particularly CYP2D6.[4] Due to its psychoactive properties and structural similarity to controlled substances with known toxicity, PMEA is considered a compound of concern with potential for abuse and adverse health effects.[1][3] This guide provides a comprehensive technical overview of the synthesis, mechanism of action, pharmacokinetics, and pharmacodynamics of PMEA, intended for researchers and drug development professionals.

Section 1: Molecular and Physicochemical Identity

N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMEA) is a derivative of amphetamine.[3][4] The hydrochloride salt form enhances its stability and solubility, making it more suitable for research applications.[2]

Table 1: Physicochemical Properties of PMEA

| Property | Value | Source |

| IUPAC Name | 1-(4-methoxyphenyl)-N-ethylpropan-2-amine | [1] |

| CAS Number | 14367-46-5 | [3][4] |

| Molecular Formula | C12H19NO | [3][4][5] |

| Molecular Weight | 193.29 g/mol | [4][5] |

| Appearance | Solid (form not specified) | [3] |

Section 2: Synthesis and Characterization

The synthesis of PMEA can be achieved through various methods common in the clandestine production of amphetamine analogs. One plausible route is the Leuckart reaction, which is used for the synthesis of similar compounds like 4-methoxyamphetamine (PMA).[6] This method involves the reductive amination of a ketone precursor.

Synthetic Workflow: Leuckart Reaction

The synthesis of PMEA from 4-methoxyphenylacetone would typically involve two main steps:

-

Reductive Amination: 4-methoxyphenylacetone is reacted with N-ethylformamide or a mixture of ethylamine and formic acid. This step forms the N-formyl intermediate.

-

Hydrolysis: The resulting N-formyl intermediate is then hydrolyzed, typically using a strong acid like hydrochloric acid, to yield the final product, N-Ethyl-p-methoxy-alpha-methylphenethylamine.

Analytical Characterization

Confirmation of the synthesized PMEA would be conducted using standard analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Section 3: Core Pharmacological Mechanisms

The primary mechanism of action for PMEA is believed to be its interaction with monoamine neurotransmitter systems, specifically those involving serotonin, dopamine, and norepinephrine.[2] It is classified as a serotonin releasing agent.[7]

Interaction with Monoamine Transporters

Similar to other amphetamine derivatives, PMEA likely functions as a substrate for monoamine transporters (SERT, DAT, and NET). This interaction leads to two key effects:

-

Competitive Inhibition of Reuptake: PMEA competes with endogenous monoamines for uptake into the presynaptic neuron, increasing their concentration in the synaptic cleft.

-

Transporter-Mediated Efflux (Release): PMEA induces a reversal of the normal transporter function, causing the release of monoamines from the presynaptic neuron into the synapse.

Receptor Interactions

In addition to its effects on transporters, PMEA may also directly interact with various postsynaptic receptors. Structurally related compounds often show affinity for serotonin 5-HT2 receptors (5-HT2A, 5-HT2B, and 5-HT2C), which are G protein-coupled receptors that mediate excitatory neurotransmission.[8][9][10][11] Agonism at the 5-HT2A receptor is a key mechanism for the psychedelic effects of many phenethylamines.[12] It may also interact with adrenergic and dopaminergic receptors.[13][14]

Section 4: Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The ADME profile of PMEA has not been extensively studied, but inferences can be drawn from its chemical structure and data on related compounds.

-

Absorption: As a small, lipophilic molecule, PMEA is likely well-absorbed orally, with rapid onset of action.

-

Distribution: It is expected to readily cross the blood-brain barrier to exert its effects on the central nervous system.

-

Metabolism: PMEA is metabolized by the cytochrome P450 enzyme system in the liver.[4] The primary metabolic pathway is likely N-dealkylation, mediated by the CYP2D6 enzyme, to form p-methoxyamphetamine (PMA).[4] Other potential metabolic pathways include O-demethylation and hydroxylation of the phenyl ring.

-

Excretion: The metabolites and a portion of the unchanged drug are expected to be excreted primarily in the urine.

Table 2: Predicted ADME Properties of PMEA

| Parameter | Predicted Value/Characteristic | Rationale |

| Oral Bioavailability | Moderate to High | Lipophilic nature and small molecular size. |

| Blood-Brain Barrier Penetration | High | Characteristic of psychoactive amphetamines. |

| Primary Metabolizing Enzyme | CYP2D6 | Based on data for N-alkylated amphetamines.[4] |

| Primary Metabolite | p-methoxyamphetamine (PMA) | N-dealkylation is a common metabolic pathway.[4] |

| Elimination Half-life | Unknown | Likely in the range of several hours, similar to other amphetamines. |

Section 5: Pharmacodynamic Effects and Toxicological Profile

Central Nervous System (CNS) Effects

PMEA is reported to have stimulant and entactogenic effects.[3]

-

Stimulant Effects: Increased alertness, energy, and locomotor activity.

-

Entactogenic Effects: Feelings of empathy, emotional openness, and closeness to others.

-

Psychedelic Effects: Due to its likely interaction with 5-HT2A receptors, higher doses may produce perceptual changes and hallucinations.

Peripheral Effects

As a sympathomimetic amine, PMEA is expected to cause peripheral effects such as:

-

Increased heart rate and blood pressure

-

Pupil dilation

-

Increased body temperature (hyperthermia)

Toxicological Profile

The toxicity of PMEA has not been formally studied, but it is classified as acutely hazardous.[1] Its structural analog, PMA, is known for its high toxicity, often leading to severe hyperthermia, cardiovascular collapse, and death. The delayed onset of effects compared to other stimulants can lead to users taking multiple doses, increasing the risk of overdose. Given the metabolic conversion of PMEA to PMA, it is plausible that PMEA carries a similar and significant risk of toxicity.

Section 6: Methodologies for Pharmacological Evaluation

To fully characterize the pharmacological profile of PMEA, a series of in vitro and in vivo assays are necessary.

Experimental Protocol: In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of PMEA for various receptors and transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of PMEA at serotonin, dopamine, and norepinephrine transporters and receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor or transporter (e.g., rat striatal membranes for DAT, HEK293 cells transfected with human SERT).

-

Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [3H]citalopram for SERT), and varying concentrations of PMEA.

-

Incubation: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of PMEA. Calculate the IC50 (the concentration of PMEA that inhibits 50% of specific radioligand binding) and then convert it to the Ki value using the Cheng-Prusoff equation.

Section 7: Conclusion and Future Directions

N-Ethyl-p-methoxy-alpha-methylphenethylamine (PMEA) is a psychoactive substance with a pharmacological profile consistent with that of a monoamine releasing agent, particularly affecting the serotonin system.[2][7] Its structural similarity to the highly toxic compound PMA raises significant safety concerns, especially given that PMA is a likely metabolite.[1][4]

Further research is imperative to fully understand the pharmacology and toxicology of PMEA. Key areas for future investigation include:

-

Quantitative in vitro studies: To determine the precise binding affinities (Ki) and functional activities (EC50/IC50) at a full panel of monoamine transporters and receptors.

-

Metabolic Profiling: To definitively identify all major metabolites in various species, including humans, and to assess their pharmacological activity.

-

In vivo studies: To characterize the pharmacokinetic profile, behavioral effects, and acute and chronic toxicity in animal models.

Such data are essential for informing public health and regulatory bodies about the potential risks associated with this emerging designer drug.

References

- N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride | 93963-24-7 | Benchchem. (URL: )

- N-ethyl-p-methoxy-alpha-methylphenethylamine 14367-46-5 wiki - Guidechem. (URL: )

- PMEA polymer-coated PVC tubing maintains anti-thrombogenic properties during in vitro whole blood circul

- Cytostatic Effect of 9-(2-phosphonomethoxyethyl) Adenine (PMEA). III. Rat and Mouse Carcinomas and Sarcomas - PubMed. (URL: )

- Serotonin releasing agent - Wikipedia. (URL: )

- N-Ethyl-p-methoxy-alpha-methylphenethylamine - CymitQuimica. (URL: )

- (PDF)

- para-Methoxy-N-ethylamphetamine - Grokipedia. (URL: )

- Cas 93963-24-7,N-ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride | lookchem. (URL: )

- Concentrations of PMEA in the plasma of mice after iv bolus injection...

- α-Ethyl-N-methylphenethylamine - Wikipedia. (URL: )

- Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs - PubMed. (URL: )

- Extracellular pMEA recordings showing an increased spontaneous neuronal...

- Peroxisome proliferator-activated receptor α mediates acute effects of palmitoylethanolamide on sensory neurons - PubMed. (URL: )

- Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Rel

- Pitt Cardiology - Adrenergics Module. (URL: )

- 5-HT receptor - Wikipedia. (URL: )

- Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PubMed Central. (URL: )

- Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC - PubMed Central. (URL: )

- Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Rel

- 2,5-Dimethoxy-4-methylamphetamine - Wikipedia. (URL: )

- Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis - PubMed. (URL: )

- N-Ethyl-4-methoxy-alpha-methylphenethylamine | C12H19NO | CID 551649 - PubChem. (URL: )

- Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf - NIH. (URL: )

- Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes - PMC - PubMed Central. (URL: )

- US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+)

- In Vitro Experimental Approach for Studying Human Pulmonary Artery Smooth Muscle Cells and Endothelial Cells Proliferation and Migr

- Receptor-independent membrane mediated pathways of serotonin action - bioRxiv. (URL: )

- Epinephrine and norepinephrine act as potent agonists at the recombinant human dopamine D4 receptor - PubMed. (URL: )

- Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed. (URL: )

- para-Methoxymethamphetamine - Wikipedia. (URL: )

- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (URL: )

- Norepinephrine & Epinephrine | UCSF SMN - Stress Measurement Network. (URL: )

- Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed Central. (URL: )

- Serotonin modulates transmitter release at central Lymnaea synapses through a G-protein-coupled and cAMP-mediated p

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. N-Ethyl-p-methoxy-alpha-methylphenethylamine | CymitQuimica [cymitquimica.com]

- 5. N-Ethyl-4-methoxy-alpha-methylphenethylamine | C12H19NO | CID 551649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin releasing agent - Wikipedia [en.wikipedia.org]

- 8. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 9. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 13. University of Pittsburgh | Adrenergics [pittmedcardio.com]

- 14. Epinephrine and norepinephrine act as potent agonists at the recombinant human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile of N-ethyl-4-Methoxyamphetamine (PMEA)

Introduction

N-ethyl-4-methoxyamphetamine (PMEA), also known as ethyl-methoxyamphetamine (EMA), is a synthetic compound of the substituted amphetamine class. Structurally related to the more well-known and toxic para-methoxyamphetamine (PMA), PMEA has emerged in the landscape of designer drugs, necessitating a thorough understanding of its toxicological profile for researchers, clinicians, and drug development professionals. This guide provides a comprehensive overview of the known toxicological data on PMEA, drawing upon direct studies where available and inferring from the extensive data on its close analogue, PMA, to elucidate its mechanism of action, metabolic fate, and potential for cellular and systemic toxicity.

While direct quantitative toxicological data for PMEA is limited in publicly accessible literature, its structural similarity to PMA allows for scientifically grounded inferences regarding its toxic potential. This document synthesizes available information to present a cohesive and in-depth analysis.

Physicochemical Properties and Metabolism